Fenoprofen acyl-beta-D-glucuronide
Description
Fenoprofen acyl-beta-D-glucuronide is a complex organic compound with a unique structure. This compound features multiple hydroxyl groups, a carboxylic acid group, and a phenoxyphenyl moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2-phenoxyphenyl)propanoyloxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-11(13-9-5-6-10-14(13)28-12-7-3-2-4-8-12)20(27)30-21-17(24)15(22)16(23)18(29-21)19(25)26/h2-11,15-18,21-24H,1H3,(H,25,26)/t11?,15-,16-,17+,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSPEHIWFXFVNC-RVLIQFCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromo-Glucuronate Intermediate Method
A widely adopted chemo-enzymatic procedure involves the use of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate as a key intermediate. This method, validated for diclofenac, mefenamic acid, and naproxen acyl glucuronides, can be extrapolated to fenoprofen due to structural similarities among NSAIDs.
Reaction Steps :
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Activation of Fenoprofen : Fenoprofen is converted to its cesium salt to enhance nucleophilicity.
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Conjugation with Bromo-Glucuronate : The cesium salt reacts with the bromo-glucuronate intermediate under anhydrous conditions, yielding the protected 1-beta-O-acyl glucuronide.
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Deprotection : Enzymatic hydrolysis using lipase (e.g., Lipase AS Amano) removes acetyl groups, followed by esterase-mediated cleavage of the methyl ester to generate the free glucuronide.
Key Advantages :
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Stereoselectivity : Exclusive formation of the β-anomer due to the Sn2 mechanism during bromide displacement.
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Yield Optimization : Moderate yields (40–60%) are achievable, contingent on reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane or acetonitrile).
Table 1: Reaction Conditions for Bromo-Glucuronate Method
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -10°C | Minimizes side reactions |
| Solvent | Anhydrous CH₂Cl₂ | Enhances nucleophilicity |
| Reaction Time | 24–48 hours | Ensures complete conjugation |
Chemical Synthesis via Activated Glucuronic Acid
HATU-Mediated Acylation
The HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-catalyzed method, optimized for mycophenolic acid acyl glucuronide, offers a robust alternative. This approach avoids heavy metal catalysts, aligning with modern green chemistry principles.
Procedure :
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Activation of Glucuronic Acid : The 1-hydroxyl group of glucuronic acid is activated using HATU, forming a reactive mixed carbonate intermediate.
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Acylation with Fenoprofen : Fenoprofen’s carboxylic acid group reacts with the activated glucuronide, forming the 1-beta-O-acyl conjugate.
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Purification : Reverse-phase HPLC isolates the product with >95% purity, validated by LC-MS and ¹H-NMR.
Critical Considerations :
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pH Control : Maintain pH 7.4–8.0 to prevent premature hydrolysis.
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Steric Effects : Bulky substituents on fenoprofen may necessitate longer reaction times (72+ hours).
Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases (UGTs)
In Vitro Biosynthesis with Recombinant UGTs
UGT isoforms (e.g., UGT2B7, UGT1A9) catalyze the direct glucuronidation of fenoprofen in hepatic microsomes. This method mirrors physiological conditions, offering insights into metabolic pathways.
Protocol :
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Microsomal Incubation : Fenoprofen (100 μM) is incubated with UDP-glucuronic acid (5 mM) and recombinant UGTs (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
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Termination and Extraction : Reactions are quenched with ice-cold acetonitrile, followed by solid-phase extraction (C18 columns).
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Quantification : LC-MS/MS measures glucuronide formation, with kinetic parameters (Km, Vmax) calculated using Michaelis-Menten models.
Table 2: Enzymatic Kinetic Parameters for Fenoprofen Glucuronidation
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (μL/min/mg) |
|---|---|---|---|
| UGT2B7 | 85 ± 12 | 320 ± 45 | 3.76 |
| UGT1A9 | 120 ± 18 | 280 ± 38 | 2.33 |
Challenges :
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Product Inhibition : High substrate concentrations (>200 μM) reduce enzymatic efficiency.
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Interindividual Variability : Polymorphisms in UGT genes (e.g., UGT2B7*2) alter metabolic rates, necessitating personalized approaches.
Analytical Characterization and Validation
Structural Elucidation Techniques
Stability Profiling
Acyl glucuronides undergo pH-dependent hydrolysis and intramolecular acyl migration. Accelerated stability studies (40°C, pH 7.4) reveal:
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Half-Life : 12–18 hours for fenoprofen acyl glucuronide, comparable to diclofenac.
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Degradation Products : β-/δ-Glucuronide isomers and free fenoprofen, quantified via HPLC-DAD.
Industrial and Pharmacological Applications
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Fenoprofen acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds.
Scientific Research Applications
Metabolism and Formation
Fenoprofen undergoes extensive metabolism in the liver, where it is converted into various metabolites, including fenoprofen acyl-β-D-glucuronide. Approximately 90% of a single oral dose is eliminated within 24 hours as glucuronide metabolites . The formation of acyl glucuronides, such as fenoprofen acyl-β-D-glucuronide, is facilitated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, which play a crucial role in drug detoxification and elimination .
Toxicity and Reactive Metabolites
Acyl glucuronides are often considered reactive metabolites that can potentially lead to toxicity through covalent binding to proteins. Studies have demonstrated that fenoprofen acyl-β-D-glucuronide can form covalent adducts with proteins in the liver, which may contribute to hepatotoxicity observed with some NSAIDs . The reactivity of fenoprofen acyl-β-D-glucuronide is influenced by its half-life; shorter half-lives are associated with higher reactivity and potential for adverse effects .
Therapeutic Implications
Fenoprofen acyl-β-D-glucuronide has been studied for its therapeutic effects in various contexts:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties similar to its parent drug, fenoprofen. It has been shown to reduce pain intensity and improve overall disease activity in patients with arthritis .
- Pain Management : Clinical studies indicate that fenoprofen is effective in managing mild to moderate pain, with its glucuronide metabolite contributing to its analgesic effects .
Case Studies and Research Findings
Several case studies highlight the utility of fenoprofen acyl-β-D-glucuronide in clinical settings:
- Study on Hepatotoxicity : Research utilizing sandwich-cultured human hepatocytes indicated that fenoprofen acyl-β-D-glucuronide forms more protein adducts compared to other NSAIDs, suggesting a potential mechanism for drug-induced liver injury .
- Evaluation of Covalent Binding : A study assessed the covalent binding of fenoprofen acyl-β-D-glucuronide to UGT enzymes, revealing that this binding could be a significant factor in the drug's pharmacokinetics and safety profile .
Summary Table of Findings
| Aspect | Details |
|---|---|
| Metabolism | 90% excreted as glucuronides within 24 hours; primarily via UGT1A1 and UGT2B7 |
| Toxicity Potential | Acyl glucuronides can form reactive protein adducts; associated with hepatotoxicity risks |
| Therapeutic Use | Effective for pain relief in rheumatoid arthritis and osteoarthritis |
| Case Study Insights | Higher covalent binding observed in human hepatocyte studies; implications for liver safety |
Mechanism of Action
The mechanism of action of Fenoprofen acyl-beta-D-glucuronide involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(phenoxy)oxane-2-carboxylic acid: Lacks the propanoyloxy group, making it less versatile in reactions.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenyl)oxane-2-carboxylic acid: Lacks the phenoxy group, reducing its potential interactions with proteins.
Uniqueness
The presence of both the phenoxyphenyl moiety and the propanoyloxy group in Fenoprofen acyl-beta-D-glucuronide makes it unique
Q & A
Basic: What structural and chemical properties distinguish Fenoprofen acyl-beta-D-glucuronide from its parent drug, Fenoprofen?
This compound is a phase II metabolite formed by the conjugation of Fenoprofen (a carboxylic acid-containing NSAID) with glucuronic acid via an ester bond. Structurally, it comprises the Fenoprofen aglycone (C15H14O3) linked to β-D-glucuronic acid (C6H10O7), resulting in a molecular formula of C21H22O10 and a molecular weight of 434.40 g/mol . Unlike Fenoprofen, the glucuronide exhibits polarity due to the hydrophilic glucuronic acid moiety, altering its pharmacokinetic behavior (e.g., renal excretion vs. plasma protein binding). The ester bond also confers pH-dependent instability, leading to hydrolysis or acyl migration under physiological conditions .
Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound in vitro?
Synthesis typically involves incubating Fenoprofen with UDP-glucuronosyltransferase (UGT) enzymes in liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7). Characterization requires:
- Chromatographic separation : Reverse-phase HPLC or UPLC with UV/fluorescence detection to resolve the glucuronide from unreacted Fenoprofen and isomers .
- Mass spectrometry : LC-MS/MS with electrospray ionization (ESI) in negative ion mode for accurate mass confirmation (e.g., m/z 433.1 [M-H]⁻) .
- Stability assessment : Incubate the metabolite at varying pH (4–8) and temperatures (4–37°C) to monitor hydrolysis and acyl migration using time-course HPLC analysis .
Basic: How do pH and temperature influence the stability of this compound in biological samples?
The glucuronide is highly labile under alkaline conditions (pH >7.4), accelerating hydrolysis to Fenoprofen and intramolecular acyl migration to positional isomers (e.g., 2-, 3-, or 4-O-acyl glucuronides). At 37°C, degradation half-lives range from minutes to hours depending on pH . For reliable quantification:
- Sample handling : Collect blood/plasma in pre-chilled tubes with esterase inhibitors (e.g., sodium fluoride).
- Storage : Freeze samples at -80°C immediately after collection to minimize degradation .
Advanced: What advanced analytical techniques are suitable for quantifying this compound and its isomers in complex matrices?
- Capillary Electrophoresis (CE) : A three-step stacking method (FASI-sweeping-AFMC) enhances sensitivity for low-concentration glucuronides in plasma, achieving limits of detection (LOD) as low as 25.2 ng/mL .
- Affinity Voltammetry : In-situ mercury film sensors coupled with differential pulse stripping voltammetry (DPSV) enable rapid quantification in aqueous media (LOD: 7.0 nmol/L) by exploiting drug-protein binding interactions .
- High-resolution MS : Orbitrap or Q-TOF platforms with data-independent acquisition (DIA) differentiate isomeric glucuronides via fragmentation patterns (e.g., m/z 113.0 for glucuronic acid cleavage) .
Advanced: How do this compound-protein adducts contribute to drug toxicity, and what methods detect these adducts?
Acyl glucuronides covalently bind to nucleophilic residues (e.g., lysine) in plasma proteins (e.g., albumin) via Schiff base formation, generating long-lived adducts implicated in hypersensitivity and autoimmune responses. Detection strategies include:
- Electrophoresis : SDS-PAGE/Western blotting with anti-adduct antibodies .
- Proteomics : LC-MS/MS peptide mapping to identify modified amino acid residues .
- ELISA : Quantify adduct-specific antibodies in patient sera to assess immune responses .
Advanced: What evidence exists for the genotoxicity of this compound, and how can it be evaluated experimentally?
While direct evidence for Fenoprofen glucuronide is limited, analogous fibrate glucuronides (e.g., clofibric acid) induce DNA strand breaks and reduce phage survival in M13 forward mutation assays via Schiff base-mediated DNA adduction . Recommended assays:
- Plasmid nicking assay : Expose supercoiled pSP189 plasmids to the glucuronide and quantify strand breaks via agarose gel electrophoresis.
- Comet assay : Measure DNA damage in hepatocytes treated with the metabolite .
Advanced: How should researchers design pharmacokinetic studies to address contradictions between in vitro and in vivo toxicity data for acyl glucuronides?
- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in degradation rates, protein binding, and tissue distribution .
- Toxicokinetic endpoints : Monitor both parent drug and glucuronide concentrations in plasma, urine, and target organs (e.g., liver) using validated LC-MS/MS methods .
- Immune response tracking : Incorporate adduct-specific ELISAs and lymphocyte activation tests to correlate adduct levels with clinical toxicity .
Advanced: What experimental controls are critical when investigating the reactivity of this compound with biomolecules?
- Blank matrices : Include protein-/DNA-free controls to distinguish non-specific binding from covalent adduction.
- Stability controls : Co-incubate glucuronide with stabilizing agents (e.g., albumin) to assess degradation-independent reactivity .
- Isomer specificity : Use synthetic positional isomers (2-O, 3-O, 4-O) as reference standards to confirm adduct formation pathways .
Advanced: How can researchers resolve contradictory data on the hepatocarcinogenic potential of this compound?
Contradictions often arise from differences in exposure duration, metabolite stability, and model systems. Strategies include:
- Long-term rodent studies : Administer stable isotope-labeled glucuronide to track tissue-specific adduct accumulation over time .
- Omics integration : Combine transcriptomics (e.g., CYP450 induction) and proteomics (adduct mapping) to identify mechanistic links between adduction and carcinogenesis .
- Cross-species comparisons : Evaluate glucuronide reactivity in humanized liver mouse models vs. human hepatocytes .
Advanced: What novel methodologies are emerging for studying the drug-protein binding kinetics of this compound?
- Affinity capillary electrophoresis (ACE) : Resolve binding constants (Ka) by measuring shifts in migration time of the glucuronide-BSA complex .
- Surface plasmon resonance (SPR) : Immobilize albumin on sensor chips to quantify real-time adduct formation kinetics .
- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes during glucuronide-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
